2-(Aminomethyl)-3,4-dichloroaniline

Overview

Description

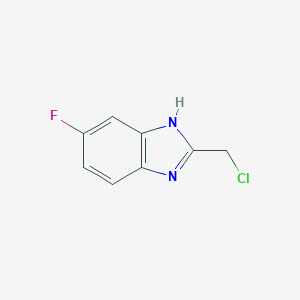

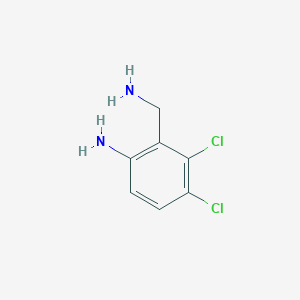

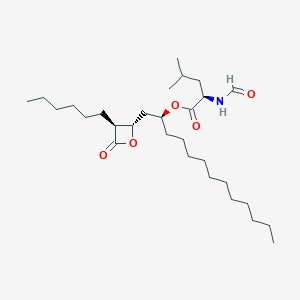

2-(Aminomethyl)-3,4-dichloroaniline is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of aniline, where the amino group is substituted at the 2-position with an aminomethyl group and the 3,4-positions are substituted with chlorine atoms

Mechanism of Action

Target of Action

2-(Aminomethyl)-3,4-dichloroaniline is a type of cationic polymer that primarily targets bacterial membranes . This class of molecules is considered the last frontier in antibacterial development due to their rapid bactericidal effect and low propensity for emergence of resistance .

Mode of Action

The compound interacts with its targets by damaging the bacterial membrane . This interaction leads to changes in the membrane’s permeability, allowing antibiotics to reach their intracellular target . The absence of hydrophobicity in this compound contributes to its good in vitro and in vivo biocompatibility .

Biochemical Pathways

It’s known that cationic polymers like this compound can overcome bacterial membrane-related resistance mechanisms

Pharmacokinetics

Its interaction with bacterial membranes suggests that it may have a direct effect on the bioavailability of other drugs by increasing membrane permeability .

Result of Action

The primary result of the action of this compound is the disruption of bacterial membranes, leading to increased permeability and potential death of the bacteria . This effect, combined with its low propensity for resistance, makes it a promising candidate for antibacterial development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,4-dichloroaniline can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with ammonia or an amine source to form the corresponding Schiff base, which is then reduced to yield the desired compound. Another method involves the direct amination of 3,4-dichlorobenzyl chloride with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,4-dichloroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine or other reduced products.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to replace the chlorine atoms under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

2-(Aminomethyl)-3,4-dichloroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

- 2-(Aminomethyl)-3,4-dichlorobenzylamine

- 2-(Aminomethyl)-3,4-dichlorophenol

- 2-(Aminomethyl)-3,4-dichlorobenzaldehyde

Uniqueness

2-(Aminomethyl)-3,4-dichloroaniline is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name |

2-(aminomethyl)-3,4-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPHGODJXYLKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409449 | |

| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147249-42-1 | |

| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)